molecular formula C13H18O2 B14840981 1-Tert-butoxy-2-cyclopropoxybenzene

1-Tert-butoxy-2-cyclopropoxybenzene

Cat. No.: B14840981
M. Wt: 206.28 g/mol
InChI Key: UBQXRKFEIJBTPX-UHFFFAOYSA-N
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Description

1-Tert-butoxy-2-cyclopropoxybenzene is an organic compound characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butoxy-2-cyclopropoxybenzene can be synthesized through a multi-step process involving the introduction of tert-butoxy and cyclopropoxy groups onto a benzene ring. One common method involves the reaction of a benzene derivative with tert-butyl alcohol and cyclopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butoxy-2-cyclopropoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Tert-butoxy-2-cyclopropoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butoxy-2-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various functional groups. The tert-butoxy and cyclopropoxy groups play a crucial role in determining the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-Tert-butoxy-2-cyclopropoxybenzene is unique due to the combination of tert-butoxy and cyclopropoxy groups on a benzene ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C13H18O2/c1-13(2,3)15-12-7-5-4-6-11(12)14-10-8-9-10/h4-7,10H,8-9H2,1-3H3

InChI Key

UBQXRKFEIJBTPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1OC2CC2

Origin of Product

United States

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